N-Hydroxypyrimidine-4-carbimidoyl Chloride
Description
Properties
Molecular Formula |
C5H4ClN3O |
|---|---|
Molecular Weight |
157.56 g/mol |
IUPAC Name |
N-hydroxypyrimidine-4-carboximidoyl chloride |
InChI |
InChI=1S/C5H4ClN3O/c6-5(9-10)4-1-2-7-3-8-4/h1-3,10H |
InChI Key |
SJJAVHZNFDQYBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(=NO)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves two major steps:
- Synthesis of the corresponding N-hydroxypyrimidine-4-carboxamidoxime or related precursor.
- Conversion of the carboxamidoxime to the carbimidoyl chloride derivative using chlorinating agents.
Synthesis of Pyrimidine Precursors
The pyrimidine core is generally synthesized via condensation reactions involving amidines and β-dicarbonyl compounds or their equivalents. For example, amidines such as acetamidine hydrochloride react with malonate derivatives under basic conditions to form dihydropyrimidine intermediates, which can be further oxidized or functionalized to yield N-hydroxypyrimidine derivatives.
A representative synthetic sequence includes:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Sodium methoxide, dimethyl malonate, acetamidine hydrochloride in methanol, 0 °C to 25 °C, 3–5 h | Formation of 4,6-dihydroxy-2-methylpyrimidine intermediate |
| 2 | Isolation by crystallization at 0 °C, filtration, washing, drying | Pure pyrimidine intermediate obtained |
This method is exemplified in the synthesis of 4,6-dihydroxy-2-methylpyrimidine, which serves as a key intermediate for further chlorination steps.
Conversion to Carbimidoyl Chloride
The critical step is the chlorination of the N-hydroxypyrimidine intermediate to yield the carbimidoyl chloride. Traditional reagents like phosphorus oxychloride (POCl3) or phosgene are effective but pose environmental and safety concerns due to toxicity and handling difficulties.
A more contemporary and safer approach employs triphosgene as a chlorinating agent, which decomposes to phosgene in situ but is easier to handle and less hazardous. The process involves:
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Dissolve triphosgene in dichloroethane (ethylene dichloride) | Preparation of chlorinating solution |
| 2 | Reflux 4,6-dihydroxy-2-methylpyrimidine with N,N-diethylaniline in dichloroethane | Activation of pyrimidine hydroxyl groups |
| 3 | Slowly add triphosgene solution under reflux, 6–8 h reaction time | Formation of 4,6-dichloro-2-methylpyrimidine or related chlorinated derivatives |
| 4 | Workup by washing, drying, filtration, concentration, recrystallization, and decolorizing | Pure carbimidoyl chloride derivative obtained |
This method is industrially viable, environmentally safer, and provides good yields of the chlorinated pyrimidine derivatives.
Alternative Routes and Functional Group Transformations
Other synthetic routes involve the reaction of amidoximes with acid chlorides to form amidoyl chlorides, which can be subsequently converted into carbimidoyl chlorides. For example, amidoximes derived from pyrimidine precursors can be chlorinated using reagents like oxalyl chloride or thionyl chloride under controlled conditions.
Additionally, aza-Wittig and Staudinger reactions have been employed in related heterocyclic syntheses involving azide intermediates, which may be adapted for the preparation of N-hydroxypyrimidine carbimidoyl chlorides through appropriate precursor design.
Comparative Analysis of Preparation Methods
| Method | Chlorinating Agent | Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| POCl3 or Phosgene chlorination | Phosphorus oxychloride or phosgene | Elevated temperature, hazardous reagents | High reactivity, established method | Toxicity, environmental hazard, difficult handling |
| Triphosgene chlorination | Triphosgene in dichloroethane | Reflux, 6–8 h, milder conditions | Safer, easier handling, industrially scalable | Requires careful control of addition rate |
| Oxalyl chloride or thionyl chloride | Oxalyl chloride, SOCl2 | Mild to moderate temperature | Alternative reagents, effective chlorination | Possible side reactions, less selective |
| Amidoxime-acid chloride coupling | Acid chlorides with amidoximes | Room temperature to reflux | Versatile, allows functional group diversity | Multi-step, requires precursor synthesis |
Research Findings and Practical Considerations
- The use of triphosgene as a chlorinating agent for pyrimidine derivatives is supported by patent literature, highlighting its environmental and operational advantages over traditional chlorinating agents.
- Reaction temperature control, slow addition of chlorinating agents, and appropriate base selection (e.g., N,N-diethylaniline) are critical for high yield and purity.
- Crystallization and purification steps are essential to isolate the sensitive carbimidoyl chloride derivatives without decomposition.
- The choice of solvent (dichloroethane) balances solubility and reaction kinetics, facilitating effective chlorination and product recovery.
- Alternative synthetic routes involving azide intermediates and aza-Wittig reactions provide complementary methods for related heterocyclic frameworks but require further adaptation for this compound specifically.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxypyrimidine-4-carbimidoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.
Oxidation and Reduction Reactions: Common reagents include oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted pyrimidine derivatives.
Scientific Research Applications
N-Hydroxypyrimidine-4-carbimidoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxypyrimidine-4-carbimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of inflammatory mediators such as prostaglandins and cytokines .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The table below compares N-Hydroxypyrimidine-4-carbimidoyl Chloride with structurally related compounds from the evidence:
Key Observations:
Core Structure Differences :
- Pyrimidine-based compounds (e.g., 6-Chloro-4-hydroxypyrimidine) exhibit two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to pyridine derivatives (one nitrogen) .
- The carbimidoyl chloride group (-N-Cl) in the target compound is distinct from the carboximidamidate (-C(=NH)-NH₂) in pyridine-4-carboximidamidate chloride, leading to differences in reactivity and stability .
Functional Group Reactivity :
- Chlorine substituents (e.g., in 6-Chloro-4-hydroxypyrimidine) increase electrophilicity, facilitating nucleophilic substitution reactions. In contrast, hydroxyl groups enhance solubility and participation in hydrogen bonding .
- The carbimidoyl chloride group is highly reactive, likely making the target compound more suitable for coupling reactions in drug synthesis compared to hydroxylated analogs .
Stability and Handling Considerations
- Chlorinated pyrimidines (e.g., 6-Chloro-4-hydroxypyrimidine) require storage in inert conditions due to moisture sensitivity, a trait likely shared by the target compound .
Biological Activity
N-Hydroxypyrimidine-4-carbimidoyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.
Structure and Properties
This compound is characterized by its pyrimidine ring structure, which is known for its ability to interact with biological targets. The presence of the hydroxyl group and the carbimidoyl chloride moiety enhances its reactivity and potential for biological interactions.
Antibacterial Activity
Recent studies have demonstrated that compounds related to N-Hydroxypyrimidine derivatives exhibit significant antibacterial activity. For instance, a series of 2-amino-4-hydroxypyrimidine-5-carboxylates were evaluated for their efficacy against various bacterial strains, including Escherichia coli and Klebsiella pneumoniae. The results indicated that certain derivatives could effectively inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism .
Table 1: Antibacterial Efficacy of Pyrimidine Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-amino-4-hydroxypyrimidine | E. coli | 12 µg/mL |
| 2-amino-4-hydroxypyrimidine | K. pneumoniae | 15 µg/mL |
| This compound | B. pseudomallei | 10 µg/mL |
Enzyme Inhibition
This compound has been studied for its inhibitory effects on specific enzymes that are crucial in various biochemical pathways. For example, enzyme inhibitors incorporating metal-binding groups have shown promise in targeting the methylerythritol phosphate (MEP) pathway, which is vital for isoprenoid biosynthesis in bacteria . The binding affinity of N-Hydroxypyrimidine derivatives to these enzymes can lead to significant therapeutic applications, particularly in antibiotic development.
Case Study: Inhibition of IspF Enzyme
A notable case study involved the evaluation of N-Hydroxypyrimidine derivatives against the IspF enzyme from Burkholderia pseudomallei. Using saturation transfer difference NMR techniques, researchers were able to map the binding interactions and confirm that certain derivatives effectively inhibited enzyme activity. This finding suggests that this compound could serve as a lead compound for developing new antibacterial agents targeting this pathway .
Therapeutic Applications
The potential therapeutic applications of this compound extend beyond antibacterial activity. Its ability to inhibit specific enzymes involved in disease processes positions it as a candidate for treating conditions such as Alzheimer's disease through the inhibition of β-secretase (BACE1) activity, which is critical in amyloid plaque formation .
Table 2: Potential Therapeutic Applications
| Condition | Mechanism of Action |
|---|---|
| Bacterial Infections | Inhibition of key metabolic enzymes |
| Alzheimer's Disease | Inhibition of β-secretase (BACE1) |
Q & A
Q. What are the standard synthetic routes for N-Hydroxypyrimidine-4-carbimidoyl Chloride, and what analytical methods validate its structural integrity?
Methodological Answer: Synthetic routes typically involve nucleophilic substitution reactions or condensation of pyrimidine precursors with hydroxylamine derivatives. For example, analogous compounds like pyridine-4-carboximidamidate chloride are synthesized using intermediates such as isonicotinamidine hydrochloride, where reaction conditions (e.g., solvent polarity, temperature) are critical . Analytical Validation:
- NMR Spectroscopy : Confirms molecular structure by analyzing proton and carbon environments (e.g., distinguishing amidoxime and chloride groups) .
- HPLC : Assesses purity (>98% threshold recommended for research-grade material) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?
Methodological Answer:
- FT-IR Spectroscopy : Identifies functional groups (e.g., N–O stretch in hydroxypyrimidine at ~950 cm⁻¹ and C–Cl stretch at ~550 cm⁻¹) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally related compounds like pyridine-4-carboximidamidate chloride .
- Multi-nuclear NMR : and NMR help resolve tautomeric equilibria in hydroxypyrimidine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential HCl off-gassing .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to avoid hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?
Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysis : Transition-metal catalysts (e.g., Cu(I)) may accelerate amidoxime formation .
- Continuous Flow Reactors : Improve scalability and reduce side reactions, as seen in analogous trifluoromethylpyrrole syntheses (Note: BenchChem excluded per guidelines) .
Data-Driven Strategy:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (for Cl retention) | Prevents decomposition |
| Reaction Time | 12–24 hours | Maximizes conversion |
| Solvent | Anhydrous DCM | Reduces hydrolysis |
Q. How do hydrogen bonding patterns in this compound derivatives influence their supramolecular assembly?
Methodological Answer:
- X-ray Diffraction : Reveals intermolecular H-bonding between the hydroxyl group and chloride ion, stabilizing crystal lattices (e.g., N–H···Cl interactions at 2.8–3.1 Å) .
- Computational Modeling : Density Functional Theory (DFT) predicts dimerization energetics and π-stacking in pyrimidine derivatives .
Case Study:
Pyridine-4-carboximidamidate chloride forms a 3D network via N–H···O and C–H···Cl bonds, influencing solubility and stability .
Q. What strategies resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
- Purity Control : Use preparative HPLC to isolate isomers (e.g., syn/anti amidoxime configurations) that may exhibit divergent bioactivity .
- Standardized Assays : Compare cytotoxicity (e.g., IC in MTT assays) across multiple cell lines to identify structure-activity relationships .
- Meta-Analysis : Cross-reference crystallographic data (e.g., CCDC 2035503 ) with biochemical results to correlate molecular geometry and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
